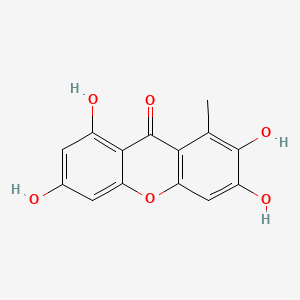

2,3,6,8-Tetrahydroxy-1-methylxanthone

Vue d'ensemble

Description

Originally isolated from the marine fungus Arthrinium sp., Anomalin A is a potent Lck (p56lck; lymphocyte specific tyrosine kinase) inhibitor. Also acts as an antioxidant and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenger.

Mécanisme D'action

Target of Action

The primary target of 2,3,6,8-Tetrahydroxy-1-methylxanthone is the protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

This compound exerts its mechanism of action by binding to the catalytic domain of PKC , thereby preventing its activation and subsequent phosphorylation of target proteins . This inhibition of PKC activity leads to the disruption of various cellular signaling pathways involved in processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

The inhibition of PKC activity by this compound disrupts various cellular signaling pathways. This disruption can affect processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been reported that this compound exhibits significant antioxidant activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of xanthones in plants can be affected by environmental stressors such as drought, high salinity, and pathogen attack . .

Analyse Biochimique

Biochemical Properties

2,3,6,8-Tetrahydroxy-1-methylxanthone has been found to exhibit enzyme inhibitory activities against acetylcholinesterase (AChE), with an inhibitory rate of 86% at 50 μg/mL . This suggests that it interacts with the AChE enzyme, potentially affecting the breakdown of acetylcholine in the body .

Molecular Mechanism

Its inhibitory activity against AChE suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Activité Biologique

2,3,6,8-Tetrahydroxy-1-methylxanthone is a xanthone derivative that has garnered attention due to its diverse biological activities. This compound is primarily derived from marine sources and has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique structure features four hydroxyl groups at positions 2, 3, 6, and 8 on the xanthone nucleus, which significantly influences its solubility and biological activity. The presence of these hydroxyl groups enhances the compound's interaction with various biological targets.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 286.23 g/mol |

| Log P (Partition Coefficient) | 1.5 |

| Solubility in Water | High |

| TPSA (Topological Polar Surface Area) | 110.7 Ų |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

- Cell Lines Tested :

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound showed IC50 values lower than 10 µM against several of these cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogenic microorganisms. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: MIC < 4 µg/mL

- Against Escherichia coli: MIC = 8 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in relation to its ability to modulate inflammatory mediators. Studies have indicated that it can influence the arachidonic acid cascade and inhibit various enzymes involved in inflammation .

Case Study: Anticancer Potential

In a study conducted by Krick et al. (2007), various xanthones were isolated from marine-derived fungi and tested for their anticancer properties. Among these compounds, this compound exhibited significant inhibition of cytochrome P450 enzymes involved in drug metabolism and cancer progression. The IC50 value for this inhibition was reported at approximately 3.0 µM .

Case Study: Antimicrobial Efficacy

A recent investigation by Pontius et al. (2008) highlighted the antimicrobial efficacy of xanthones derived from marine sources. The study found that this compound effectively inhibited the growth of multiple bacterial strains with varying MIC values. This suggests its potential use in treating bacterial infections .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The molecular structure of THMX features a xanthone core with four hydroxyl groups at positions 2, 3, 6, and 8, along with a methyl group at position 1. This unique arrangement enhances its solubility and reactivity compared to other xanthones. The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. Additionally, it has demonstrated potential anticancer effects by inducing apoptosis in various cancer cell lines and modulating cell signaling pathways.

Pharmaceutical Applications

- Antioxidant Activity : THMX has shown strong antioxidant properties, suggesting its potential role in protecting against oxidative damage associated with various diseases .

- Anticancer Properties : Research indicates that THMX can induce apoptosis in cancer cells and may inhibit tumor growth through its interactions with cellular pathways.

- Antimicrobial Effects : The compound exhibits antibacterial and antifungal activities, potentially linked to its ability to disrupt cell membranes or inhibit specific enzymes in pathogens .

- Drug Solubility Enhancement : THMX can enhance the solubility and bioavailability of certain drugs, making it a candidate for formulation development in pharmaceutical applications.

Natural Dyes

THMX is also explored as a natural dye due to its vibrant color properties derived from its structural characteristics. The presence of multiple hydroxyl groups allows for effective binding with textile fibers, providing a sustainable alternative to synthetic dyes.

Antioxidant Research

A study highlighted the antioxidant capacity of THMX through various assays demonstrating its ability to scavenge free radicals effectively. This property positions THMX as a potential therapeutic agent for conditions related to oxidative stress.

Anticancer Activity

In vitro studies have shown that THMX can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent .

Antimicrobial Studies

THMX was tested against several bacterial strains and fungi, revealing significant inhibitory effects. One study reported an 86% inhibition rate against specific pathogens at a concentration of 50 µg/mL .

Future Research Directions

Despite the promising applications of THMX, further research is needed to fully elucidate its mechanisms of action and safety profile. Future studies should focus on:

- Comprehensive toxicity assessments.

- Exploration of its pharmacokinetics.

- Development of formulations incorporating THMX for enhanced therapeutic efficacy.

Analyse Des Réactions Chimiques

Chemical Reactions and Intermediates

The synthesis pathway involves multiple steps, with critical intermediates including benzophenone derivatives and cyclized precursors. For example:

-

Salicylic Acid Derivatives : Substituted salicylic acids (e.g., 3,5-diiodosalicylic acid) react with 3,5-dihydroxytoluene to form intermediates such as 1-hydroxy-5,7-diiodo-3-methylxanthone.

-

Iodine Replacement : Methanesulfonic acid may replace iodine atoms in the intermediate, resulting in compounds like 1-hydroxy-3-methylxanthone .

Structural and Reactivity Analysis

The compound’s structure features a xanthone core with hydroxyl groups at positions 2, 3, 6, and 8 and a methyl group at position 1. This arrangement creates a highly oxidized aromatic system with potential for redox reactions.

Key Features :

-

Hydroxyl Groups : The hydroxyl groups at positions 2, 3, 6, and 8 contribute to antioxidant activity (e.g., DPPH radical scavenging) .

-

Methyl Group : The methyl substituent at position 1 may influence solubility and electronic properties.

Biochemical and Antioxidant Reactions

The compound exhibits notable antioxidant activity , including:

Propriétés

IUPAC Name |

2,3,6,8-tetrahydroxy-1-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBXGIBBOZOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017507 | |

| Record name | Anomalin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548740-86-9 | |

| Record name | Anomalin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.